molecular formula C10H9NO B6241725 3-(furan-3-yl)aniline CAS No. 936249-46-6

3-(furan-3-yl)aniline

Cat. No. B6241725
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(furan-3-yl)aniline” is a chemical compound that is part of the furan family . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .


Synthesis Analysis

The synthesis of furan derivatives has been a subject of considerable interest due to their wide range of pharmaceutical applications . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of “3-(furan-3-yl)aniline” is C10H9NO . The crystal structure of a similar compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied and found to be monoclinic .


Chemical Reactions Analysis

The reaction of “3-(furan-3-yl)aniline” is supposed to start via the sulfonation of the triple bond of the acetylenic ester and the subsequent replacement of the OSO3 group by the amine . Another reaction involves the hydration of carbon–carbon double bonds in the side chain and furane ring .

Scientific Research Applications

Synthesis Techniques

Furan derivatives like 3-(furan-3-yl)aniline are synthesized using various techniques. An efficient synthesis method produces spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by intramolecular cyclization (Rasras et al., 2021). Furthermore, aniline can react with aromatic heterocyclic aldehydes like furan-2-carbaldehyde to produce Schiff bases, which can be further utilized to create synthetic oxazepine structures characterized using various spectroscopic techniques (Jirjees, 2022).

Catalytic and Material Applications

3-(furan-3-yl)aniline derivatives are used in the creation of high-performance materials. For instance, nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes with branches of 3-aminopropyltriethoxysilane serve as catalysts for synthesizing furan-2(5H)-ones. The process benefits from microwave irradiation, which ensures efficiency, economy, and adherence to green chemistry principles (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Spectroscopic Analysis and Structure Elucidation

The molecular structure and bonding of 3-(furan-3-yl)aniline derivatives are analyzed using spectroscopic methods. Infrared photodissociation spectra provide insights into the bonding preferences, revealing structures involving π-type or σ-type hydrogen bonds. This analysis helps in understanding the molecular interactions and stability of these compounds (Honkawa et al., 2003).

Applications in Organic Synthesis

3-(furan-3-yl)aniline derivatives serve as key intermediates in organic synthesis, aiding in the formation of complex molecular structures. They are involved in amination/Diels-Alder sequences, leading to the production of polysubstituted anilines or stable oxabicyclic adducts, showcasing the versatility of furan derivatives in synthetic chemistry (Medimagh et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Furan-2-yl)aniline, indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties . Therefore, there is potential for further exploration and development of “3-(furan-3-yl)aniline” and similar compounds in the future .

properties

IUPAC Name

3-(furan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARHFLRKPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313322
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-yl)aniline

CAS RN

936249-46-6
Record name 3-(3-Furanyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
Q Xiang, T Wu, C Zhang, C Wang, H Xu, Q Hu, J Hu… - Bioorganic …, 2023 - Elsevier
The bromodomain of CREB (cyclic-AMP response element binding protein) binding protein (CBP) is an epigenetic “reader” and plays a key role in transcriptional regulation. CBP …
Number of citations: 3 www.sciencedirect.com
T Nguyen, TF Gamage, AM Decker… - ACS chemical …, 2018 - ACS Publications
Allosteric modulators have attracted significant interest as an alternate strategy to modulate CB 1 receptor signaling for therapeutic benefits that may avoid the adverse effects …
Number of citations: 9 pubs.acs.org
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.